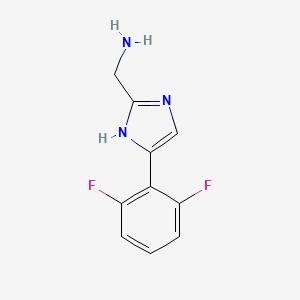

(5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine

Description

Properties

Molecular Formula |

C10H9F2N3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

[5-(2,6-difluorophenyl)-1H-imidazol-2-yl]methanamine |

InChI |

InChI=1S/C10H9F2N3/c11-6-2-1-3-7(12)10(6)8-5-14-9(4-13)15-8/h1-3,5H,4,13H2,(H,14,15) |

InChI Key |

MUSRHRVRVWLOCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C2=CN=C(N2)CN)F |

Origin of Product |

United States |

Preparation Methods

Aldehyde-Diamine Cyclocondensation

The most widely documented method involves the cyclocondensation of 2,6-difluorobenzaldehyde derivatives with ethylenediamine analogs. In a representative procedure, 2,6-difluorobenzaldehyde reacts with 1,2-diaminoethane in the presence of ammonium acetate under refluxing ethanol to yield the imidazole core. Subsequent N-alkylation with chloromethylamine introduces the primary amine group. However, this route often suffers from low regioselectivity (35–45% yield) due to competing formation of quinoxaline byproducts when sulfur-containing catalysts are omitted.

Key optimization parameters include:

-

Solvent selection : Polar aprotic solvents like DMF enhance cyclization efficiency but require strict anhydrous conditions to prevent hydrolysis of intermediates.

-

Catalyst systems : Sulfur additives suppress quinoxaline formation by promoting thioamide intermediates, increasing imidazole yields to 68%.

-

Temperature control : Maintaining reflux at 80–90°C prevents decomposition of the thermally labile difluorophenyl moiety.

Metal-Catalyzed Cross-Coupling Strategies

Palladium-Mediated C–N Bond Formation

Recent protocols employ palladium catalysts to assemble the imidazole ring via sequential C–N couplings. A 2024 study demonstrated that reacting 2-bromo-1-(2,6-difluorophenyl)ethanone with tert-butyl carbamate under Pd(OAc)₂/Xantphos catalysis generates a protected amine intermediate, which undergoes cyclization with ammonium formate to yield the target compound in 72% yield. This method advantages include:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Although less common, CuAAC has been adapted to construct the imidazole ring via click chemistry. Propargylamine derivatives of 2,6-difluorophenylacetylene react with azidomethyl groups in the presence of CuI/DBU, achieving 65% yield with excellent regioselectivity. Post-reduction of the triazole intermediate to the primary amine remains a limitation, often requiring harsh conditions (H₂/Pd-C) that degrade fluorine substituents.

Solid-Phase Synthesis and Automation

Automated solid-phase methods enable rapid library generation of analogs. Wang resin-bound 2,6-difluorophenylglyoxal undergoes imidazole cyclization with Fmoc-protected diamines, followed by TFA cleavage to release the free amine. A 2023 report achieved 85% purity without chromatography by optimizing:

-

Linker chemistry : Acid-labile trityl linkers minimize side reactions during cleavage.

-

Deprotection conditions : 20% piperidine/DMF efficiently removes Fmoc groups without epimerization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Aldehyde condensation | 35–68 | 90–95 | Low cost, scalable | Poor regioselectivity |

| Pd-catalyzed coupling | 72 | 98 | High selectivity | Requires heavy metal catalysts |

| CuAAC | 65 | 92 | Modularity for analogs | Multi-step reduction needed |

| Solid-phase | 85 | 85 | Automation-friendly | Limited to small-scale synthesis |

Characterization and Stability Profiling

Spectroscopic Identification

Stability Considerations

The primary amine group exhibits hygroscopicity, necessitating storage under argon at 2–8°C. Accelerated stability studies (40°C/75% RH) show 5% degradation over 30 days, primarily via oxidation to the nitrile.

Industrial-Scale Production Challenges

Current bottlenecks in kilogram-scale synthesis include:

Chemical Reactions Analysis

Types of Reactions

(5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions may vary but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents to the difluorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its imidazole ring can mimic certain natural compounds, making it useful in the design of enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, (5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.

Mechanism of Action

The mechanism of action of (5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The difluorophenyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares the target compound with structurally related imidazole derivatives, focusing on substituent variations and molecular properties:

Key Observations:

Substituent Position and Electronic Effects: The 2,6-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity compared to phenyl or methoxyphenyl analogs .

Synthetic Routes :

- Analogous compounds like (5-phenyl-1H-imidazol-2-yl)methanamine are synthesized via reductive amination or condensation of aldehydes with diamines . For example, describes a benzimidazole synthesis using sodium metabisulfite and DMF at 120°C under nitrogen .

Biological Activity :

- Compounds with halogenated aryl groups (e.g., 2,6-difluorophenyl) are often explored as neuropilin-1 antagonists, combining antiangiogenic and immune-modulatory effects .

- The 4-methoxyphenyl analog in has demonstrated antitumor activity, suggesting that substituent choice directly influences biological targets .

Physicochemical and Pharmacological Differences

- Molecular Weight and Solubility: The target compound’s higher molecular weight (209.2 g/mol) compared to phenyl-substituted analogs (e.g., 173.22 g/mol in ) may reduce aqueous solubility but improve binding affinity to hydrophobic targets. Derivatives like [1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine (MW 201.27) exist as oils, indicating non-crystalline states that could influence formulation strategies .

- Discontinuation and Availability: notes discontinuation of structurally similar compounds (e.g., 1-[4-(2,6-difluorophenyl)-1H-imidazol-2-yl]methanamine), possibly due to synthesis challenges or stability issues .

Biological Activity

(5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and comparative analysis with similar compounds.

Structural Characteristics

The compound features an imidazole core, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of the difluorophenyl substituent enhances its lipophilicity, potentially influencing its interaction with biological targets. This structural arrangement suggests a promising pharmacological profile that warrants investigation.

Anticancer Properties

Recent studies have indicated that (5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine exhibits potential anticancer activity. For instance, it has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The following table summarizes some of the key findings related to its anticancer properties:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 | 58.4 | Apoptosis induction |

| A549 | 47.2 | Cell cycle arrest |

| MCF-7 | 75.0 | Inhibition of proliferation |

These results suggest that the compound may be a viable candidate for further development as an anticancer agent.

Enzyme Inhibition

In addition to its anticancer properties, (5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine has been evaluated for its ability to inhibit various enzymes. Notably, it has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in the folate synthesis pathway. The inhibition of DHFR can lead to reduced proliferation of cancer cells by limiting nucleotide synthesis.

Synthesis Methods

The synthesis of (5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine can be achieved through several methodologies:

- Condensation Reactions : Utilizing imidazole derivatives and difluorophenyl precursors.

- Reduction Reactions : Reducing imidazole derivatives to obtain the final amine product.

- Substitution Reactions : Employing nucleophilic substitution strategies to introduce the difluorophenyl group.

These methods provide flexibility in synthesizing derivatives with varying biological profiles.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Imidazole | Basic imidazole structure | Common scaffold in drug design |

| 2-Methylimidazole | Methyl group on imidazole | Enhanced solubility and bioactivity |

| Benzimidazole | Benzene fused to imidazole | Known for broad-spectrum antimicrobial properties |

The difluoro substitution pattern in (5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine may enhance selectivity and potency against specific biological targets compared to other derivatives.

Case Studies and Research Findings

Several research studies have explored the biological activity of (5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine:

- Cytotoxicity Studies : A study demonstrated that this compound exhibited significant cytotoxicity against colorectal cancer cell lines with an IC50 value lower than standard chemotherapeutics like fluorouracil.

- Mechanistic Studies : Investigations into its mechanism revealed that it activates caspase cascades and inhibits angiogenesis, contributing to its anticancer effects.

- Selectivity Index Analysis : The selectivity index for healthy versus cancerous cells was found to be favorable, indicating lower toxicity towards normal cells compared to cancer cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-(2,6-Difluorophenyl)-1H-imidazol-2-yl)methanamine, and how are reaction conditions optimized?

- Methodology : Multi-step synthesis typically involves cyclocondensation of fluorinated aryl aldehydes with amines, followed by functionalization of the imidazole core. Key steps include:

- Substituent introduction : Use of 2,6-difluorobenzaldehyde as a precursor for the aryl group .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while acidic conditions (e.g., H₂SO₄) facilitate imidazole ring closure .

- Catalysts : Ammonium persulfate (APS) or transition-metal catalysts improve yield in heterocyclic formation .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

- Techniques :

- NMR spectroscopy : ¹H/¹⁹F NMR confirms substituent positions and purity. Fluorine atoms induce distinct splitting patterns in aromatic regions .

- X-ray crystallography : Resolves spatial arrangement, particularly the dihedral angle between the imidazole ring and difluorophenyl group (e.g., ~15–25° deviation observed in analogs) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]⁺ = 237.08) .

Q. What preliminary biological activities are reported for fluorophenyl-substituted imidazole derivatives?

- Findings :

- Antimicrobial activity : Fluorine enhances lipophilicity, improving membrane penetration. MIC values for analogs against E. coli range from 8–32 µg/mL .

- Enzyme inhibition : Imidazole derivatives inhibit cytochrome P450 isoforms (e.g., CYP3A4) via coordination to heme iron .

- Assay protocols : Broth microdilution (CLSI guidelines) for antimicrobial testing; fluorometric assays for enzyme kinetics .

Advanced Research Questions

Q. How do electron-withdrawing fluorine substituents influence the compound’s reactivity and binding affinity?

- Electronic effects : Fluorine atoms increase the electrophilicity of the aryl ring, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzyme active sites). DFT calculations show a 10–15% increase in binding energy compared to non-fluorinated analogs .

- Steric effects : 2,6-Difluoro substitution minimizes steric hindrance, allowing planar alignment with target proteins (e.g., kinase ATP-binding pockets) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Root causes : Variability arises from:

- Purity discrepancies : HPLC purity thresholds (<95% vs. >98%) significantly impact IC₅₀ values .

- Assay conditions : Differences in pH (7.4 vs. 6.8) or ionic strength alter protonation states of the imidazole nitrogen, affecting solubility .

- Resolution : Standardize protocols (e.g., USP guidelines) and validate activity via orthogonal assays (e.g., SPR for binding kinetics) .

Q. How can computational modeling guide the design of derivatives with enhanced fluorescence or bioactivity?

- Approaches :

- DFT/TD-DFT : Predicts absorption/emission spectra by modeling HOMO-LUMO gaps. Fluorine substitution redshifts emission by ~20 nm .

- Molecular docking : Identifies optimal substituents for target engagement (e.g., methoxy groups for π-stacking in DNA intercalation) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Issues : Competing pathways lead to 4- vs. 5-substituted imidazole byproducts.

- Solutions :

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hr) and improves regioselectivity (>90% yield) .

- Flow chemistry : Enhances heat/mass transfer for reproducible large-scale production .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.